Tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex spirocyclic compound notable for its unique structural features, including a spiro linkage between cycloaliphatic rings. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antibacterial agent. Its molecular formula is , with a molecular weight of approximately 270.37 g/mol. The compound's IUPAC name reflects its intricate structure, which includes a tert-butyl group and an oxo group.
Tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is classified as a spirocyclic compound and falls under the category of nitrogen-containing heterocycles. It is primarily sourced from synthetic routes involving various organic reactions that create its distinctive spiro structure. The compound is recognized for its biological activity, particularly in inhibiting the MmpL3 protein in Mycobacterium tuberculosis, making it a candidate for developing new antituberculosis medications .
The synthesis of tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.37 g/mol |
IUPAC Name | Tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI Key | LMLOEFULLPRNRX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(N)CO2)CC1 |
Tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions, leading to diverse products such as alcohols or carboxylic acids.
The mechanism of action for tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with biological targets, particularly enzymes or receptors:
Research indicates that inhibiting the MmpL3 protein disrupts essential functions in bacterial survival, presenting a promising avenue for therapeutic development .
The physical properties of tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several significant applications in scientific research:
The 1-oxa-9-azaspiro[5.5]undecane framework combines a tetrahydropyran oxygen and a piperidine nitrogen bridged via a spirocyclic quaternary carbon. This architecture imposes significant conformational rigidity, enhancing binding selectivity in drug targeting [1]. Core assembly typically employs bifunctional precursors capable of simultaneous ring formation.
Nucleophilic cyclization remains pivotal for constructing the spirocyclic core. Williamson ether synthesis is frequently employed, where a hydroxyalkyl halide precursor undergoes intramolecular SN₂ reaction with a Boc-protected amine. For example, 4-(Boc-amino)butyl derivatives react with ω-halo ketones under basic conditions (K₂CO₃, acetonitrile, reflux) to form the spiro[5.5] skeleton prior to reductive amination at C5 . Alternative methods include:
Table 1: Nucleophilic Cyclization Methods for 1-Oxa-9-Azaspiro[5.5]undecane Synthesis
Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
ω-Halo ketone + Boc-amine | K₂CO₃, CH₃CN, 80°C, 12h | 78 | High diastereoselectivity |
Hydroxyimino-piperidinone | NaBH₄, MeOH, 0°C to rt, 2h | 85 | Single-step cyclization |
Propargylic amine + CO | Pd(OAc)₂, ligand, CO atm, DMF | 62 | Functional group tolerance |
The Boc group is indispensable for nitrogen masking during spirocyclization due to its stability under basic conditions and orthogonal deprotection. Key considerations include:
Table 2: Boc Handling in Spirocycle Synthesis
Stage | Reaction | Conditions | Considerations |
---|---|---|---|
Protection | (Boc)₂O, base | Et₃N, CH₂Cl₂, 0°C to rt | Exothermic; requires anhydrous conditions |
Deprotection | TFA/CH₂Cl₂ (1:1) | rt, 1–2h | Avoid scavengers (e.g., anisole) for product purity |
Alternative deprotection | ZnBr₂, CH₂Cl₂ | 25°C, 6h | Compatible with acid-labile groups |
Functionalizing C5 with an aminomethyl group employs two primary strategies:
Table 3: Aminomethyl Functionalization Methods
Method | Reagents | Yield (%) | By-products |
---|---|---|---|
Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 0°C, 4h | 75 | Over-reduction (10%) |
Azide displacement | NaN₃, DMF, 80°C, 8h; then PPh₃, H₂O | 88 | Alkyl azide decomposition (5%) |
Gabriel synthesis | Phthalimide-K⁺, DMSO, 60°C; then N₂H₄ | 82 | Hydrazine adducts (8%) |
The C5 aminomethyl group introduces a chiral center whose configuration impacts biological activity. Control strategies include:
Table 4: Stereochemical Control Approaches for 5-Aminomethyl Derivatives
Strategy | Conditions | d.r. or ee | Limitations |
---|---|---|---|
Chiral auxiliary | (S)-Phenethylimine, L-Selectride, THF | d.r. >20:1 | Auxiliary synthesis required |
Enzymatic resolution | CAL-B, vinyl acetate, toluene | >99% ee | Substrate-specific yield (40%) |
Diastereoselective reduction | NH₃, NaBH₃CN, MeOH, −40°C | d.r. 4:1 | Moderate selectivity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: